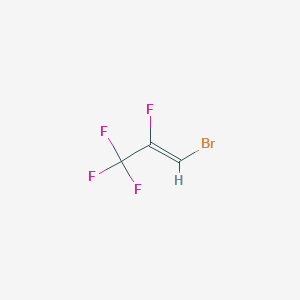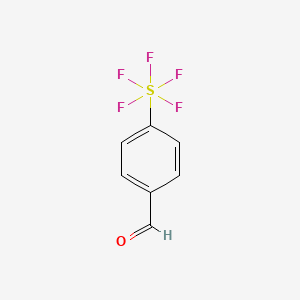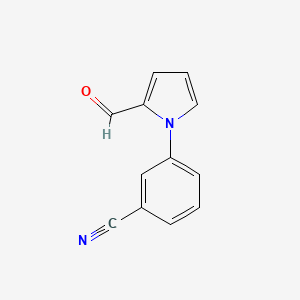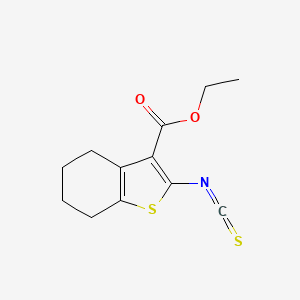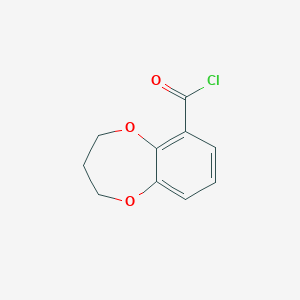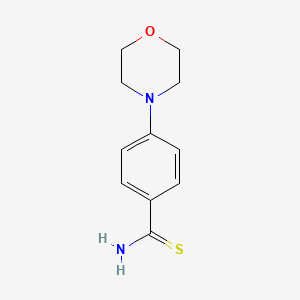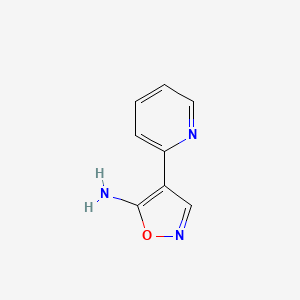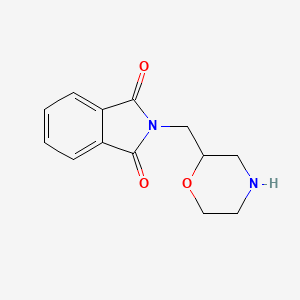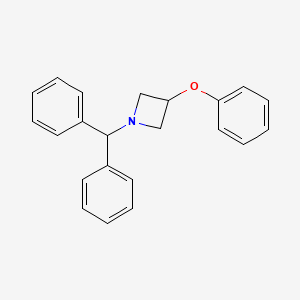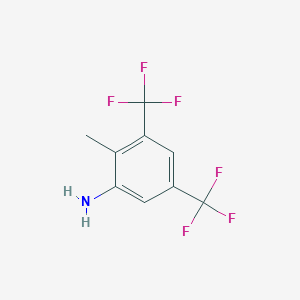
2-Methyl-3,5-bis(trifluoromethyl)aniline
Übersicht
Beschreibung
“2-Methyl-3,5-bis(trifluoromethyl)aniline” is a chemical compound that belongs to the trifluoromethylbenzene series . It is used in chemical synthesis .
Synthesis Analysis
The synthesis of “2-Methyl-3,5-bis(trifluoromethyl)aniline” involves a reaction with 2-chloronicotinate in ethylene glycol . Another method involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide in ethanol and concentrated HCl .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3,5-bis(trifluoromethyl)aniline” is represented by the formula C9H7F6N . The InChI code for this compound is 1S/C9H7F6N/c1-4-6(9(13,14)15)2-5(3-7(4)16)8(10,11)12/h2-3H,16H2,1H3 .
Chemical Reactions Analysis
“2-Methyl-3,5-bis(trifluoromethyl)aniline” may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol . It may also be used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3,5-bis(trifluoromethyl)aniline” include a boiling point of 193.1°C at 760 mmHg . The density of the compound is approximately 1.389 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Use in Drug Synthesis
Scientific Field
Summary of Application
The compound 2-Methyl-3,5-bis(trifluoromethyl)aniline is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been found to exhibit numerous pharmacological activities .
Methods of Application
The specific methods of application or experimental procedures vary depending on the particular drug being synthesized. However, the general process involves incorporating the TFM group into potential drug molecules .
Results or Outcomes
Over the past 20 years, 19 FDA-approved drugs containing the TFM group have been synthesized .
Use in the Synthesis of Analgesic Compound
Scientific Field
Summary of Application
2-Methyl-3-(trifluoromethyl)aniline is used in the synthesis of an analgesic compound, flunixin .
Methods of Application
The compound is reacted with 2-chloronicotinate in ethylene glycol to produce flunixin .
Results or Outcomes
The outcome of this process is the production of flunixin, an analgesic compound .
Use in the Synthesis of Schiff’s Base
Scientific Field
Summary of Application
2-Methyl-3,5-bis(trifluoromethyl)aniline is used in the synthesis of Schiff’s base .
Methods of Application
The compound is reacted with 2-hydroxy-1-naphthylidene to produce the Schiff’s base .
Results or Outcomes
The outcome of this process is the production of Schiff’s base .
Use in the Synthesis of 5,7-bis(trifluoromethyl)aniline
Summary of Application
2-Methyl-3,5-bis(trifluoromethyl)aniline is used in the synthesis of 5,7-bis(trifluoromethyl)aniline .
Methods of Application
The specific methods of application or experimental procedures vary depending on the particular compound being synthesized .
Results or Outcomes
The outcome of this process is the production of 5,7-bis(trifluoromethyl)aniline .
Use in the Synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline
Summary of Application
2-Methyl-3,5-bis(trifluoromethyl)aniline is used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .
Methods of Application
The compound is reacted with phenylethylamine in the presence of a titanium catalyst to produce N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline .
Results or Outcomes
The outcome of this process is the production of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-4-6(9(13,14)15)2-5(3-7(4)16)8(10,11)12/h2-3H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCSYADBUUUTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371172 | |
| Record name | 2-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,5-bis(trifluoromethyl)aniline | |
CAS RN |
243128-44-1 | |
| Record name | 2-Methyl-3,5-bis(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243128-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



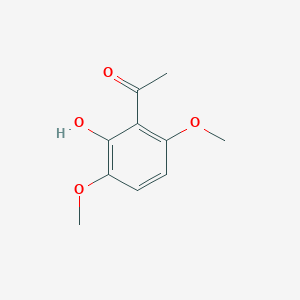
![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1597570.png)
